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trypsinogen III

Serine protease inhibitor resistance BPTI aprotinin Kunitz inhibitor pharmacology

Trypsinogen III (CAS 120300-73-4), also designated PRSS3, mesotrypsinogen, or brain trypsinogen, is the inactive zymogen precursor of trypsin-3/mesotrypsin, a serine protease belonging to the S1 peptidase family. It was first cloned and sequenced as the minor group cDNA from a human pancreas library, encoding a 304-amino acid protein with a conserved His-Asp-Ser catalytic triad.

Molecular Formula C11H10N4
Molecular Weight 0
CAS No. 120300-73-4
Cat. No. B1167082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrypsinogen III
CAS120300-73-4
Synonymstrypsinogen III
Molecular FormulaC11H10N4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trypsinogen III (CAS 120300-73-4): A Minor Human Trypsinogen Isoform with Unique Inhibitor-Resistant Properties for Specialized Protease Research and Procurement


Trypsinogen III (CAS 120300-73-4), also designated PRSS3, mesotrypsinogen, or brain trypsinogen, is the inactive zymogen precursor of trypsin-3/mesotrypsin, a serine protease belonging to the S1 peptidase family. It was first cloned and sequenced as the minor group cDNA from a human pancreas library, encoding a 304-amino acid protein with a conserved His-Asp-Ser catalytic triad [1]. Unlike the two major pancreatic isoforms — cationic trypsinogen (PRSS1/trypsin-1) and anionic trypsinogen (PRSS2/trypsin-2) — trypsinogen III constitutes only 3–10% of total trypsinogen content in normal pancreatic juice and possesses an intermediate isoelectric point (pI 5.5–5.7), from which the name 'mesotrypsinogen' derives [2]. The active enzyme, mesotrypsin, is functionally distinguished by near-total resistance to polypeptide trypsin inhibitors — including Kunitz-type (e.g., soybean trypsin inhibitor, BPTI) and Kazal-type (e.g., SPINK1) inhibitors — and the unique ability to cleave these inhibitors as preferred substrates rather than being inhibited by them [2][3].

Why Trypsin-1 (PRSS1) or Trypsin-2 (PRSS2) Cannot Substitute for Trypsinogen III in Inhibitor-Resistance, Substrate-Specificity, or Disease-Relevant Research


Although trypsin-1 (PRSS1), trypsin-2 (PRSS2), and trypsin-3 (PRSS3) share approximately 80% amino acid sequence identity and all cleave after basic residues (Arg/Lys), trypsin-3 possesses a single evolutionary amino acid substitution — Arg198 (chymotrypsin numbering Arg193) in place of the universally conserved Gly198 — that fundamentally alters its interaction with macromolecular inhibitors and protein substrates [1]. This Arg198 residue sterically clashes with canonical polypeptide trypsin inhibitors, conferring 700,000-fold resistance to BPTI and rendering trypsin-3 uniquely capable of cleaving Kunitz-domain inhibitors as substrates rather than being inhibited [2][3]. Consequently, any experiment requiring inhibitor-resistant tryptic activity, selective degradation of trypsin inhibitors, or investigation of PRSS3-specific disease mechanisms (pancreatic cancer metastasis, irritable bowel syndrome) cannot be reliably performed using trypsin-1 or trypsin-2 as surrogates [4][5].

Quantitative Differentiation Evidence for Trypsinogen III/PRSS3 vs. Trypsin-1 (PRSS1) and Trypsin-2 (PRSS2): Head-to-Head Comparison Data for Informed Procurement


BPTI (Aprotinin) Inhibitor Resistance: 700,000-Fold Difference vs. Cationic Trypsin

Mesotrypsin (activated trypsinogen III/PRSS3) exhibits 700,000-fold enhanced resistance to inhibition by bovine pancreatic trypsin inhibitor (BPTI, also known as aprotinin) compared to cationic trypsin (trypsin-1/PRSS1). The inhibition constant (Ki) for mesotrypsin against BPTI is 1.40 ± 0.30 × 10⁻⁵ M, whereas the Ki for trypsin-1 against BPTI is 2.00 ± 0.30 × 10⁻¹¹ M [1]. This four-order-of-magnitude differential means that at BPTI concentrations that completely abolish trypsin-1 activity, mesotrypsin retains essentially full catalytic function. The resistance is mediated primarily by Arg193 (Arg198 in sequential numbering), which sterically prevents BPTI from forming the canonical tight-binding inhibitory complex [1][2]. In gain-of-function experiments, a trypsin-1 Y39S/G193R double mutant conferred mesotrypsin-like resistance but remained 10-fold slower at hydrolyzing BPTI than wild-type mesotrypsin, demonstrating that Arg193 and Ser39 are necessary but not sufficient for full mesotrypsin catalytic capability toward inhibitors [1].

Serine protease inhibitor resistance BPTI aprotinin Kunitz inhibitor pharmacology

APPI (Amyloid Precursor Protein Kunitz Inhibitor Domain) Resistance: 824-Fold Difference vs. Cationic Trypsin

Against the Kunitz protease inhibitor domain of amyloid precursor protein (APPI, also known as protease nexin 2), mesotrypsin demonstrates 824-fold enhanced resistance relative to cationic trypsin. The Ki of mesotrypsin for APPI is 1.40 ± 0.20 × 10⁻⁷ M, compared with a Ki of 1.70 ± 0.30 × 10⁻¹⁰ M for trypsin-1 [1]. Critically, mesotrypsin not only resists APPI inhibition but cleaves APPI at the Arg15-Ala16 reactive-site bond as a specific substrate, with kinetic constants approaching those of other proteases toward highly specific protein substrates [2]. This cleavage compromises APPI's inhibitory function toward other serine proteases (including cationic trypsin and factor XIa) by approximately 2 orders of magnitude [2]. By contrast, trypsin-1 and trypsin-2 are potently inhibited by APPI and do not cleave it [1][2].

Kunitz domain inhibitors APPI protease nexin 2 Alzheimer's APP processing

Catalytic Efficiency on Small Chromogenic Substrate: ~2-Fold Higher kcat/KM vs. Trypsin-1 and Trypsin-2

On the small chromogenic peptide substrate N-CBZ-Gly-Pro-Arg-p-nitroanilide, activated trypsinogen III (mesotrypsin/PRSS3) exhibits a catalytic efficiency (kcat/KM) of 6.7 × 10⁶ M⁻¹s⁻¹, approximately 2-fold higher than PRSS1 (3.3 × 10⁶ M⁻¹s⁻¹) and PRSS2 (3.7 × 10⁶ M⁻¹s⁻¹) [1]. This enhanced efficiency is driven predominantly by a ~3-fold higher turnover number (kcat = 148 ± 4 s⁻¹ for PRSS3 vs. 50 ± 1 s⁻¹ for PRSS1 and 41 ± 1 s⁻¹ for PRSS2), while the KM values are comparable (22 ± 2 μM for PRSS3 vs. 15 ± 1 μM for PRSS1) [1]. Notably, when the Arg198 residue unique to mesotrypsin is reverted to glycine (R198G mutant), the kinetic parameters revert to those of trypsin-1/trypsin-2 (kcat = 37 ± 1 s⁻¹, KM = 10 ± 2 μM, kcat/KM = 3.7 × 10⁶ M⁻¹s⁻¹), directly demonstrating that Arg198 is responsible for the enhanced catalytic rate on small substrates while simultaneously blocking macromolecular inhibitors [1].

Enzyme kinetics kcat KM catalytic efficiency chromogenic substrate assay

Zymogen Activation Defect: 500–1000-Fold Lower Efficiency vs. Cationic Trypsin in Pancreatic Zymogen Processing

Mesotrypsin is grossly defective in activating pancreatic zymogens compared to cationic trypsin (trypsin-1). Quantitative comparison of chymotrypsinogen A activation rates showed that mesotrypsin is 500–1000-fold less efficient than cationic trypsin [1]. Furthermore, wild-type mesotrypsin fails to activate human anionic trypsinogen, cationic trypsinogen, or pro-elastase 2 to any detectable extent, whereas cationic trypsin efficiently activates all three zymogens [1]. This functional defect is entirely attributable to the Arg198 residue: the R198G mesotrypsin mutant regains full zymogen-activating capability comparable to cationic trypsin [1]. In terms of cleaving the activation peptide bonds of pancreatic zymogens, mesotrypsin appears to be 2–3 orders of magnitude less active than the major trypsin isoforms [1]. This defect is mechanistically linked to the same Arg198 side chain that blocks inhibitor binding: it also restricts access of protein substrates to the active site [1].

Zymogen activation Pancreatitis pathogenesis Trypsinogen autoactivation

Unique P2′ Substrate Specificity for Aspartic Acid Mediated by Arg193 Salt Bridge

Systematic specificity profiling of all three human trypsin isoenzymes using proteome-derived peptide libraries and quantitative proteomics revealed that trypsin-3 possesses a distinct P2′ subsite preference for aspartic acid that is absent in trypsin-1 and trypsin-2 [1]. This preference is mechanistically explained by a salt bridge formed between the substrate P2′ aspartate and the unique Arg193 residue of trypsin-3, which stabilizes a canonical oxyanion conformation via the amides of Ser195 and Arg193, manifesting a selective substrate-assisted catalytic mechanism [1]. Additionally, at the P1 position, trypsin-1 slightly favors lysine over arginine as the cleavage-site residue, whereas trypsin-3 does not discriminate between Lys and Arg [1]. At the P1′ position, trypsin-3 shows additional minor preferences for threonine (P1′) that were not observed for trypsin-1 or trypsin-2 [1]. These differential specificities were confirmed using FRET peptide substrates demonstrating distinct susceptibility to cleavage by the different trypsin isoenzymes [1].

Protease substrate specificity P2′ subsite Substrate-assisted catalysis

Catalytic Cleavage of Kunitz-Domain Inhibitors as Preferred Substrates: kcat Values Ranging from 5.8 × 10⁻³ to 1.2 × 10⁻¹ s⁻¹

Whereas trypsin-1 and trypsin-2 form stable inhibitory complexes with Kunitz-type protease inhibitors, mesotrypsin uniquely cleaves these inhibitors as substrates. Quantitative kinetic analysis demonstrates that mesotrypsin cleaves multiple human Kunitz domains with catalytic turnover rates (kcat) characteristic of specific enzyme-substrate interactions: APLP2-KD at 1.1 × 10⁻¹ s⁻¹, TFPI1-KD1 at an approximate kcat of 1.2 × 10⁻¹ s⁻¹ (KM estimated at 75 μM), bikunin-KD2 at 4.1 × 10⁻² s⁻¹, HAI2-KD1 at 4.4 × 10⁻² s⁻¹, TFPI2-KD1 at 2.6 × 10⁻² s⁻¹, and TFPI1-KD2 at 5.8 × 10⁻³ s⁻¹ [1]. By contrast, trypsin-1 and trypsin-2 are potently inhibited by these same Kunitz domains and do not catalyze their cleavage [1][2]. This functional dichotomy — inhibition vs. substrate cleavage — stems from four mesotrypsin-specific residues (Arg193, Ser39, Lys74, Asp97) that act cooperatively to favor conformational dynamics assisting dissociation of cleaved inhibitors [2].

Kunitz domain proteolysis Inhibitor degradation Protease-substrate kinetics

Evidence-Backed Research and Industrial Application Scenarios for Trypsinogen III (CAS 120300-73-4)


Inhibitor-Resistant Trypsin Activity in Complex Biological Matrices

In experiments where background tryptic activity must be distinguished from other serine proteases in biological fluids (pancreatic juice, intestinal lavage, tissue homogenates), trypsinogen III/PRSS3 can be activated and selectively assayed in the presence of BPTI or SPINK1 at concentrations that completely inhibit trypsin-1 and trypsin-2. The 700,000-fold BPTI resistance differential [1] enables specific detection and quantification of mesotrypsin activity without interference from the dominant trypsin isoforms, a capability not achievable with generic trypsin preparations.

Protease Inhibitor Degradation and Dietary Protein Digestion Research

For studies investigating the degradation of dietary trypsin inhibitors (e.g., soybean Kunitz trypsin inhibitor, SBTI) or endogenous protective inhibitors (SPINK1), only recombinant trypsinogen III/PRSS3 provides the relevant catalytic activity. The enzyme rapidly cleaves the reactive-site peptide bonds of Kunitz-type inhibitors [1] and irreversibly degrades Kazal-type inhibitors [2], with kcat values for human Kunitz domains ranging from 5.8 × 10⁻³ to 1.2 × 10⁻¹ s⁻¹ [3]. Trypsin-1 and trypsin-2 cannot substitute because they form stable inhibitory complexes rather than cleaving these substrates.

Pancreatic Cancer Metastasis Biomarker and Therapeutic Target Validation

PRSS3 is overexpressed in 40.54% of human pancreatic cancers (n=74) and shows significant correlation with metastasis (p<0.01) and shorter patient survival (p<0.05) [1]. Trypsinogen III is the specific zymogen precursor of this cancer-associated protease. For biomarker validation studies, in vitro invasion and migration assays, or in vivo metastasis models using pancreatic cancer cell lines, only PRSS3-specific reagents (recombinant protein, antibodies) correctly recapitulate the molecular pathology — trypsin-1 and trypsin-2 are not implicated in this mechanism and would yield false-negative results.

Irritable Bowel Syndrome (IBS) Epithelial Protease Signaling Studies

In colonic tissues from IBS patients, trypsin-3 is the only trypsin isoform upregulated in stimulated intestinal epithelial cells, where it signals to human submucosal neurons and induces visceral hypersensitivity via a PAR2-dependent mechanism [1]. Trypsin-1 and trypsin-2 are not upregulated in this disease context. Any investigation of epithelial protease signaling in IBS — including permeability assays, neuronal calcium imaging, or visceromotor response measurements — requires procurement of trypsinogen III/PRSS3 to replicate the disease-relevant protease activity.

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